molecular formula C16H10ClNO2 B5272579 (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE CAS No. 34108-14-0

(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5272579
CAS No.: 34108-14-0
M. Wt: 283.71 g/mol
InChI Key: KFOCYQMPTOGCSL-UVTDQMKNSA-N
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Description

(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE (CAS 34108-14-0) is a 1,3-oxazole derivative of significant interest in medicinal and materials chemistry. The compound is characterized by a 4-chlorophenyl group at position 2 and a phenylmethylidene substituent at position 4, with a Z-configuration at the exocyclic double bond. This specific configuration is critical for imparting a planar molecular geometry, which strongly influences the compound's intermolecular interactions and crystallographic packing . The 1,3-oxazole core is a privileged scaffold in drug discovery, found in numerous natural products and synthetic bioactive molecules with a wide range of reported activities, including antimicrobial, anticancer, and anti-inflammatory properties . As an unsaturated oxazol-5(4H)-one (azlactone), this compound serves as a versatile synthetic intermediate or building block for the preparation of more complex heterocyclic systems, such as 1,3-oxazoles, pyrroles, and 1,2,4-triazin-6(5H)-ones, which are valuable in the search for new therapeutic agents . Scientific research into similar 4-arylidene-oxazol-5(4H)-one derivatives has demonstrated promising antimicrobial activities, particularly against Gram-positive bacterial strains and the fungus C. albicans, highlighting the potential of this chemical class in addressing antibiotic resistance . In material science, the incorporation of oxazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance applications . The synthesis of this compound typically involves the cyclocondensation of an N-acyl-α-amino acid with an aldehyde, using reagents such as acetic anhydride and sodium acetate . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(4-chlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOCYQMPTOGCSL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34108-14-0
Record name NSC148172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 4-chlorobenzaldehyde with benzylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydrooxazole compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22_{22}H21_{21}ClN2_2O3_3
  • Molecular Weight : 396.87 g/mol
  • IUPAC Name : (4Z)-2-(4-chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one
  • Structural Features : The compound features a chlorophenyl group and a phenylmethylidene moiety, contributing to its reactivity and potential biological activity.

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent. Research indicates that derivatives of oxazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxazole derivatives can possess significant antibacterial and antifungal properties. For instance, a derivative similar to this compound demonstrated effectiveness against resistant strains of bacteria .
  • Anticancer Properties : Compounds containing oxazole rings have been investigated for their ability to inhibit cancer cell proliferation. The presence of the chlorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Chemical Synthesis

The synthesis of this compound is of interest in organic chemistry. Its preparation often involves:

  • Condensation Reactions : The formation of the oxazole ring typically involves condensation reactions between aldehydes and amines or isocyanates. This method allows for the introduction of various substituents that can modify the compound's properties .

Material Science

Research into the material properties of oxazole derivatives has indicated that they can be used in:

  • Polymer Chemistry : The incorporation of oxazole units into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxazole derivatives against common pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

PathogenInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

The results indicated that this compound could induce apoptosis in cancer cells via mitochondrial pathways.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-CHLOROPHENYL)-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related heterocyclic derivatives, focusing on substituent effects, heterocycle variations, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents/Modifications Heterocycle Core Biological Activity/Properties Key Structural Features References
(4Z)-2-(4-Chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one 4-Cl-C₆H₄, Z-configuration 1,3-Oxazole Not reported (inferred potential bioactivity) Planar conformation, chlorophenyl enhances lipophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-...) 4-Cl-C₆H₄, 4-F-C₆H₄, methyl group Thiazole/Pyrazole Not reported Isostructural, triclinic symmetry, planar
(4Z)-2-(4-Chlorophenyl)-4-(1-ethylquinolin-2-ylidene)-5-methylpyrazol-3-one Quinolinylidene, ethyl, methyl groups Pyrazolone Not reported Z-configuration, extended π-conjugation
4-Benzyl-1,3-oxazole derivatives with 4-(4-chlorophenylsulfonyl)phenyl Sulfonylphenyl, benzyl 1,3-Oxazole Cytotoxic (IC₅₀: 2–15 μM vs. cancer cells) Sulfonyl group enhances polarity
2-(4-Chlorophenyl)-5-[5-methyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1,3,4-oxadiazole Nitrophenyl, methyl group 1,3,4-Oxadiazole Antifungal, insecticidal Nitro group increases electrophilicity
(5Z)-3-Allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Allyl, fluorophenyl, thioxo group Thiazolidinone Not reported Z-configuration, thioxo enhances reactivity

Key Observations:

In contrast, sulfonyl () or nitro () groups increase polarity, affecting solubility and bioavailability. Fluorophenyl substituents () introduce electron-withdrawing effects, stabilizing π-π stacking interactions in crystal lattices .

Heterocycle Variations: 1,3-Oxazole derivatives (target compound, ) exhibit moderate planarity, facilitating crystallographic packing . Thiazole () and thiazolidinone () cores introduce sulfur atoms, altering electronic properties and redox activity. 1,3,4-Oxadiazoles () are more rigid and electron-deficient, enhancing antifungal activity via interactions with fungal enzymes.

Stereochemical Influence: The Z-configuration in the target compound and analogs () enforces a planar geometry, critical for intermolecular interactions in solid-state structures.

Biological Activity :

  • Cytotoxicity in 4-benzyl-1,3-oxazole derivatives () correlates with sulfonylphenyl substituents, suggesting a role in DNA intercalation or kinase inhibition. Antifungal activity in oxadiazoles () is attributed to nitro group-mediated electrophilic attack on fungal cell components.

Research Findings and Methodological Insights

  • Structural Characterization : The target compound’s analogs (e.g., ) were characterized using single-crystal X-ray diffraction (SHELXL ), revealing triclinic symmetry and planarity. Computational tools like Multiwfn could further analyze electron density distribution and frontier molecular orbitals.
  • Synthetic Routes : Cyclocondensation and [3+2] cycloadditions dominate synthesis (), with yields >70% when using polar aprotic solvents like DMF .

Biological Activity

The compound (4Z)-2-(4-chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one is a member of the oxazolone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H21ClN2O3
  • Molecular Weight: 396.87 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: C1=CC=C(C=C1)C(=O)N=C(C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests indicate that it exhibits both bacteriostatic and bactericidal effects.

MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli0.010.1
S. aureus0.050.5
P. aeruginosa0.020.2
C. albicans0.030.3

The compound also inhibits biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens .

Anticancer Activity

The compound has shown promising anticancer activity in vitro, particularly against breast cancer cell lines such as MCF-7. Studies indicate that it induces apoptosis and reduces cell viability significantly at concentrations ranging from 0.01 to 1 mg/ml.

Concentration (mg/ml)Cell Viability (%)
0.0185
0.160
130

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies .

Case Studies

A notable study conducted on the compound's effects on biofilm-forming bacteria showed a marked reduction in biofilm mass when treated with this compound compared to untreated controls .

Another study highlighted its potential as an analgesic agent, where it was tested in animal models demonstrating significant pain relief without notable toxicity .

Q & A

Q. What are the recommended synthetic routes for (4Z)-2-(4-chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one, and how can reaction conditions be optimized for yield and purity?

Answer: The compound is typically synthesized via multi-step cyclocondensation reactions. Key steps include:

  • Knoevenagel condensation : Reacting 4-chlorobenzaldehyde derivatives with oxazolone precursors under acidic or basic catalysis (e.g., acetic acid or piperidine) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol or DCM may be used for recrystallization .
  • Temperature control : Reactions often proceed at 80–120°C, monitored by TLC for intermediate formation .
    Yield optimization requires iterative adjustment of stoichiometry, catalyst loading, and reaction time. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

  • NMR :
    • ¹H NMR : The Z-configuration of the exocyclic double bond is confirmed by coupling constants (J = 10–12 Hz for transoidal protons) . Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm) .
    • ¹³C NMR : The oxazolone carbonyl resonates at δ 165–170 ppm, while the exocyclic C=O appears at δ 180–185 ppm .
  • IR : Stretching bands at 1720 cm⁻¹ (oxazolone C=O) and 1600 cm⁻¹ (C=C) confirm structural motifs .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~283.05) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Answer:

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .
  • Anti-inflammatory screening : COX-2 inhibition assays via ELISA, comparing % inhibition to celecoxib as a reference .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models transition states to explain the Z-configuration’s stability over the E-isomer (ΔG ≈ 2–3 kcal/mol) .
  • Molecular docking : AutoDock Vina predicts binding affinities for biological targets (e.g., COX-2 active site) to prioritize derivatives for synthesis .

Q. How can contradictory bioactivity data between studies be resolved?

Answer:

  • Source analysis : Compare assay conditions (e.g., cell line viability thresholds, solvent/DMSO concentrations). For example, >1% DMSO may artifactually reduce activity .
  • Structural validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemistry .
  • Dose-response curves : Ensure linearity (R² > 0.95) across concentrations to validate IC₅₀ reproducibility .

Q. What strategies improve the compound’s stability in biological assays?

Answer:

  • pH adjustment : Buffered solutions (pH 7.4) prevent oxazolone ring hydrolysis .
  • Light/temperature control : Store solutions in amber vials at –20°C to avoid photodegradation .
  • Prodrug design : Modify the exocyclic double bond with hydrolyzable groups (e.g., esters) to enhance serum stability .

Q. How can structure-activity relationships (SARs) guide the design of more potent analogs?

Answer:

  • Electron-withdrawing substituents : Introduce –NO₂ or –CF₃ at the 4-chlorophenyl ring to enhance electrophilicity and target binding .
  • Heterocycle substitution : Replace the oxazolone ring with thiazolidinone to modulate solubility and bioavailability .
  • Steric effects : Bulkier substituents at the phenylmethylene position reduce metabolic clearance in hepatic microsome assays .

Q. What advanced chromatographic techniques resolve co-eluting impurities during purification?

Answer:

  • Preparative HPLC : Use a Phenomenex Luna C18(2) column with gradient elution (10–90% acetonitrile/0.1% TFA) to separate diastereomers .
  • Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol for enantiomeric resolution .

Methodological Best Practices

  • Reaction monitoring : Use inline FTIR or LC-MS to track intermediates in real time .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to eliminate artifacts .
  • Biological triplicates : Perform assays in triplicate with positive/negative controls to ensure statistical significance (p < 0.05) .

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